Buthalital
Description
Historical Context of Barbiturate (B1230296) Pharmacological Research Leading to Buthalial
The history of barbiturates dates back to 1864 with the synthesis of barbituric acid by German chemist Adolf von Baeyer through the condensation of urea (B33335) with diethyl malonate. While barbituric acid itself does not exhibit direct central nervous system effects, it served as the foundational structure for over 2,500 pharmacologically active derivatives. nih.govnarconon.orgwikipedia.org
The clinical introduction of barbiturates began in 1904 with diethyl-barbituric acid, also known as barbital, which was marketed as a hypnotic. Subsequent research led to the synthesis of numerous analogs, including phenobarbital (B1680315) in 1911, which gained prominence for its antiepileptic properties. narconon.orgwikipedia.orgnih.govresearchgate.netnih.gov The development of thiobarbiturates, a class to which Buthalial belongs, was a significant advancement, particularly for their use in intravenous anesthesia. nih.gov Buthalial (Buthalital) is specifically identified as a 5,5-substituted derivative of 2-thio-barbituric acid. nih.gov
Current Landscape of Research Methodologies Applied to Buthalial
Current academic research on compounds like Buthalial employs a range of methodologies to elucidate their properties and interactions. These methodologies can be broadly categorized into:
In Vitro Studies: These studies involve experiments conducted outside a living organism, typically in controlled laboratory environments such as test tubes or cell cultures. They are crucial for investigating molecular mechanisms, cellular responses, and initial compound activity. For instance, in vitro studies can assess a compound's effect on specific enzymes, receptors, or cellular pathways. nih.govmdpi.comnih.gov
Spectroscopic Methods: Techniques like X-ray crystallography are used to determine the precise three-dimensional structure of compounds. For Buthalial, crystal structure data is available, providing insights into its molecular arrangement and hydrogen bonding patterns. nih.gov
Computational Chemistry: This involves the use of computer simulations and algorithms to model and predict chemical properties and interactions. It can be used to study structure-activity relationships and potential binding sites.
Molecular Biology Techniques: This interdisciplinary field investigates the molecular basis of biological activity, including biomolecular synthesis, modification, mechanisms, and interactions. Techniques in molecular biology are essential for understanding how compounds interact with biological systems at a fundamental level. utdallas.eduvu.ltnih.govwikipedia.orguq.edu.au
Thematic Areas of Investigation in Buthalial Studies
Research on Buthalial, as a barbiturate derivative, typically focuses on several key thematic areas to understand its fundamental characteristics:
Structure-Activity Relationships (SAR): This area investigates how modifications to the chemical structure of Buthalial influence its biological activity. SAR studies are fundamental in medicinal chemistry for designing and optimizing compounds with desired properties. They aim to establish correlations between molecular structures and their biological effects. nih.govcollaborativedrug.comiomcworld.comresearchgate.netrsc.org
Mechanism of Action: Research in this area seeks to understand the specific molecular and cellular processes through which Buthalial exerts its effects. For barbiturates in general, this often involves their interaction with neurotransmitter receptors, particularly the GABA-A receptor.
Metabolic Pathways: Studies in this theme explore how Buthalial is processed and transformed within biological systems, including its absorption, distribution, metabolism, and excretion (ADME). Understanding metabolic pathways is critical for predicting the duration of a compound's effects and the formation of any active or inactive metabolites. nih.govnih.gov
Table 1: Buthalial Chemical and Physical Properties nih.gov
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O₂S |
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | 5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
| XLogP3 | 2.3 |
| Heavy Atom Count | 15 |
| Rotatable Bond Count | 4 |
| Exact Mass | 240.09324893 Da |
| Monoisotopic Mass | 240.09324893 Da |
| Topological Polar Surface Area | 90.3 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
Table 2: Buthalial Crystal Structure Parameters (Example Data from a Related Study) nih.gov
| Parameter | Value |
| COD Number | 2311540 |
| Hermann-Mauguin space group symbol | P 1 21/n 1 |
| Hall space group symbol | -P 2yn |
| a | 8.7271 Å |
| b | 11.6521 Å |
| c | 12.5400 Å |
| α | 90 ° |
| β | 96.539 ° |
| γ | 90 ° |
| Z | 4 |
| Z' | 1 |
| Residual factor | 0.0736 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-methylpropyl)-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJOIAXHOQIPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=S)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196942, DTXSID50862079 | |
| Record name | Buthalital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxy-5-(2-methylpropyl)-5-(prop-2-en-1-yl)-2-sulfanylidene-2,5-dihydropyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-65-5 | |
| Record name | Dihydro-5-(2-methylpropyl)-5-(2-propen-1-yl)-2-thioxo-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthalital | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buthalital | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTHALITAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5VBQ75636 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Buthalial
Elucidation of Buthalial's Primary Mechanism of Action at the Molecular Level
Buthalial exerts its inhibitory effects predominantly by interacting with GABAergic receptors, leading to a reduction in neuronal excitability wikipedia.orgnih.gov.
Buthalial's primary mechanism involves its interaction with GABAergic systems, specifically targeting GABA Type A (GABA) receptors rndsystems.comnih.gov. GABA receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system nih.gov.
GABA receptors possess multiple binding sites that accommodate various ligands, including GABA itself and allosteric modulators such as barbiturates nih.gov. Barbiturates, a class that includes Buthalial, are known to bind to sites within the transmembrane domains (TMDs) of the GABA receptor. These binding sites are distinct from the primary GABA binding site and also from those of benzodiazepines nih.gov. Research has identified specific residues within the α and β subunits of the GABA receptor that contribute to neurosteroid interaction, and by extension, to the binding of other modulators like barbiturates.
Upon binding to GABA receptors, Buthalial, like other barbiturates, enhances GABA-mediated chloride ion (Cl) conductance rndsystems.com. When GABA binds to GABA receptors, it triggers the opening of a chloride ion-selective pore nih.gov. This increased permeability to chloride ions results in an influx of negatively charged chloride ions into the neuron. This influx drives the postsynaptic membrane potential towards the chloride ion's reversal potential, typically around -75 mV in neurons.
The enhanced chloride ion conductance mediated by Buthalial results in the prolongation of inhibitory postsynaptic potentials (IPSPs). IPSPs are synaptic potentials that decrease the likelihood of a postsynaptic neuron generating an action potential. By increasing the duration of chloride channel opening, Buthalial effectively extends the period during which the neuron is hyperpolarized or shunted, thereby reinforcing and prolonging the inhibitory signal nih.gov. This sustained inhibition of neuronal excitability is a hallmark of barbiturate (B1230296) pharmacology.
Glutamate is the major excitatory neurotransmitter in the central nervous system, mediating fast synaptic transmission through ionotropic receptors like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid) receptors. AMPA receptors, when activated by glutamate, typically lead to an influx of sodium ions, causing depolarization and excitation of the neuron. Antagonists of AMPA receptors block this excitatory action, reducing neuronal excitability.
Synthetic Strategies and Structural Analogs of Buthalial
General Principles of Chemical Synthesis Research Relevant to Buthalial
The core synthetic pathway for barbiturates, including thiobarbiturates like Buthalial, typically involves the condensation reaction between a substituted malonic acid derivative and urea (B33335) or thiourea (B124793). nih.govopenstax.orgeurekaselect.commdpi.com This classic approach, often referred to as the malonic ester synthesis, allows for the introduction of various substituents at the C5 position of the barbituric acid ring. For Buthalial, this would involve a malonic acid derivative substituted with both an isobutyl and an allyl group reacting with thiourea to form the 2-thiobarbituric acid ring system. nih.gov
The general reaction scheme can be summarized as:
Step 1: Alkylation of a malonic ester. Diethyl malonate is a common starting material. Alkylation reactions, often sequential, introduce the desired alkyl substituents (e.g., isobutyl and allyl groups for Buthalial) at the active methylene (B1212753) carbon. openstax.orggoogle.com
Step 2: Condensation with urea or thiourea. The appropriately substituted malonic ester then undergoes a nucleophilic acyl substitution reaction with urea (to form barbiturates) or thiourea (to form thiobarbiturates like Buthalial) in the presence of a base, such as sodium ethoxide. nih.govopenstax.orgmdpi.comgoogle.com This cyclization forms the characteristic pyrimidine-2,4,6-trione or pyrimidine-2-thioxo-4,6-dione ring. openstax.org
This methodology provides a versatile platform for synthesizing a wide array of barbiturate (B1230296) and thiobarbiturate compounds by simply varying the alkylating agents used in the initial steps. nih.goveurekaselect.commdpi.com
Design and Synthesis of Buthalial Derivatives for Pharmacological Probes
The design and synthesis of Buthalial derivatives are primarily driven by the goal of creating pharmacological probes to investigate structure-activity relationships and explore new biological activities. This involves making precise chemical modifications to the parent Buthalial structure and then evaluating the impact of these changes. collaborativedrug.comgardp.org
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. collaborativedrug.comwikipedia.org For barbiturates, including Buthalial, key points of structural variation that influence activity are typically the substituents at the C5 position and modifications to the N1 and N3 atoms, or the C2 atom of the pyrimidine (B1678525) ring. nih.goveurekaselect.commdpi.comresearchgate.net
Buthalial itself has an isobutyl and an allyl group at C5, and a sulfur atom at C2. nih.gov SAR studies on barbiturate analogs generally reveal that:
C5 Substituents: The nature and size of the alkyl or aryl substituents at the C5 position significantly influence the compound's lipophilicity, receptor binding, and metabolic fate. mdpi.com For instance, variations in the length or branching of the alkyl chains, or the introduction of unsaturated bonds (like the allyl group in Buthalial), can alter the compound's pharmacological profile. nih.govresearchgate.net
C2 Atom: The replacement of the oxygen atom at C2 with a sulfur atom, as seen in Buthalial (a thiobarbiturate), often leads to changes in properties such as increased lipophilicity and a faster onset and shorter duration of action compared to their oxybarbiturate counterparts. nih.gov
N1/N3 Substituents: Alkylation of the nitrogen atoms (N1 and N3) can also modify the compound's properties, affecting metabolism and interaction with biological targets. nih.gov
An illustrative example of how C5 substituents could impact a hypothetical Buthalial analog's properties is shown in the table below, based on general barbiturate SAR principles:
| Analog Modification (at C5) | Expected Impact on Lipophilicity | Potential Impact on Activity |
| Longer alkyl chain | Increased | Potentially altered potency/duration |
| Aromatic group | Increased | Different receptor interactions |
| Halogenated group | Varied | Potential change in metabolic stability |
| Removal of unsaturation | Decreased | Altered metabolic pathways |
Buthalial possesses a chiral center at the C5 position due to the presence of two distinct substituents: an isobutyl group and an allyl group. nih.gov Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in the synthesis of pharmaceuticals because different stereoisomers can exhibit vastly different biological activities, potencies, and metabolic profiles. uou.ac.inuou.ac.inethz.ch
In the synthesis of Buthalial and its chiral analogs, controlling the stereochemical outcome is a significant challenge and a key area of research. Methods to achieve stereoselectivity in synthesis include:
Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries: Employing a temporary enantiopure group that directs the formation of new stereocenters in a defined configuration, which is then removed. ethz.ch
Asymmetric Synthesis: Designing reactions that preferentially form one enantiomer over another, often through the use of chiral catalysts or reagents. uou.ac.inethz.ch
Resolution: Separating a racemic mixture of enantiomers into their individual components, either chemically (e.g., by forming diastereomeric salts) or chromatographically (e.g., using chiral stationary phases). ethz.ch
The precise control of the C5 stereocenter in Buthalial synthesis research is vital for developing analogs with optimized and predictable pharmacological properties.
Methodologies for Investigating Novel Buthalial Synthetic Pathways
Investigating novel synthetic pathways for Buthalial and its derivatives aims to improve efficiency, sustainability, and access to new chemical space. Modern methodologies often integrate advanced techniques to streamline the discovery and optimization of synthetic routes:
Multi-Component Reactions (MCRs): These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step, offering atom economy and reduced waste. Barbituric acid derivatives have been synthesized via MCRs, which could be adapted for Buthalial. eurekaselect.commdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and improve yields, particularly for reactions that are traditionally slow or require harsh conditions. This technique has been applied to the synthesis of various heterocyclic compounds, including barbituric acids. mdpi.com
Catalysis: The development and application of novel catalysts (e.g., organocatalysts, transition metal catalysts, nanocatalysts) can enable more selective and efficient transformations, including asymmetric synthesis for controlling stereochemistry. mdpi.com
Computational Chemistry and Retrosynthetic Analysis: In silico methods, such as density functional theory (DFT) analysis and retrosynthetic planning, can guide the design of new synthetic strategies by predicting reaction outcomes, identifying potential intermediates, and optimizing reaction conditions. cecri.res.inunibo.ityoutube.com This allows for a more rational and targeted approach to discovering novel pathways.
Flow Chemistry: Shifting from batch to continuous flow processes can enhance reaction control, safety, and scalability, particularly for reactions involving hazardous reagents or intermediates.
These methodologies facilitate the exploration of diverse chemical transformations, leading to more efficient and environmentally friendly routes for the synthesis of Buthalial and its structural analogs.
Preclinical Comparative and Translational Research on Buthalial
Comparative Pharmacological Profiling of Buthalial in Preclinical Models
Comparative pharmacological profiling is crucial for understanding the unique attributes and shared mechanisms of Buthalial relative to other compounds that modulate the central nervous system (CNS).
Buthalial is a member of the barbiturate (B1230296) class of drugs nih.gov. While barbiturates generally exert their CNS depressant effects by enhancing the inhibitory actions of gamma-aminobutyric acid (GABA) at the GABA-A receptor mims.commims.comopenanesthesia.orgthermofisher.com, specific preclinical comparative data explicitly detailing the differentiation of Buthalial from other commonly studied barbiturates, such as thiopental, pentobarbital, or phenobarbital (B1680315), are not extensively detailed in the provided search results. Thiopental, for instance, is a short-acting barbiturate known for its hypnotic, sedative, and anticonvulsant effects, primarily acting on GABA-dependent synaptic transmission mims.comopenanesthesia.org. Pentobarbital is a short-acting barbiturate used as a sedative, preanesthetic, and for controlling convulsions, also acting as a GABA-A receptor agonist wikipedia.orgmims.comnih.govuni.lu. Phenobarbital is a long-acting barbiturate with hypnotic, sedative, and anticonvulsant properties, whose mechanism is thought to involve enhancing and/or mimicking GABA's synaptic action mims.comthermofisher.comwikipedia.orgnih.gov. Buthalial is expected to share these fundamental mechanisms as a barbiturate nih.gov.
Direct preclinical comparative data specifically outlining the pharmacological differentiation of Buthalial from non-barbiturate central nervous system modulators, such as propofol (B549288) or diazepam, are not explicitly provided in the available information. Propofol is a short-acting sedative that primarily functions as a GABA-A positive modulator and sodium channel blocker guidetopharmacology.orgwikipedia.orguni.lusuprabank.orgmetabolomicsworkbench.org. Diazepam, a benzodiazepine, also exerts anxiolytic, sedative, anticonvulsant, and muscle relaxant effects, mainly by enhancing GABAergic transmission uni.lumims.comguidetoimmunopharmacology.orgwikidoc.org. While Buthalial, as a barbiturate, primarily enhances GABAergic inhibition, the specific nuances of its interaction with CNS targets compared to these distinct classes of modulators would typically be elucidated through detailed comparative studies, which are not detailed for Buthalial in the provided sources.
Table 1: General Comparison of Buthalial (as a Barbiturate) with Other CNS Modulators (Conceptual)
| Feature / Modulator | Buthalial (Barbiturate Class) | Propofol | Diazepam (Benzodiazepine Class) |
| Primary Mechanism | GABA-A positive modulation mims.commims.comopenanesthesia.orgthermofisher.com | GABA-A positive modulation, Sodium channel blocker wikipedia.org | GABA-A positive modulation mims.comguidetoimmunopharmacology.org |
| Duration of Action | Generally short to long-acting (class-dependent) | Short-acting guidetopharmacology.org | Long-acting (class-dependent) mims.comwikidoc.org |
| Therapeutic Uses | Sedative, hypnotic, anticonvulsant (general barbiturate uses) mims.comwikipedia.orgmims.comwikipedia.org | Sedative, anesthetic guidetopharmacology.org | Anxiolytic, sedative, anticonvulsant, muscle relaxant mims.comwikidoc.org |
Specific findings from radioligand binding and displacement studies for Buthalial are not detailed within the provided information. Generally, radioligand binding assays are powerful techniques used in preclinical research to characterize receptor-ligand interactions, determine receptor density (Bmax), and assess the affinity (KD) and selectivity of a ligand for a receptor nih.govspringernature.com. Competition binding assays, a type of radioligand study, are employed to determine the affinity and selectivity of an unlabeled ligand, such as Buthalial, to compete for the binding of a fixed concentration of a radiolabeled ligand to a receptor nih.govresearchgate.net. These studies are fundamental for understanding the molecular targets and binding profiles of CNS-active compounds.
In Vivo Experimental Paradigms for Buthalial Research (Excluding Human Data)
In vivo experimental paradigms are essential for evaluating the systemic effects and central actions of compounds in living organisms, providing a translational bridge between in vitro findings and potential clinical applications modernvivo.com.
Specific animal models utilized for investigating Buthalial's central actions are not explicitly detailed in the provided search results. However, preclinical research on CNS-active compounds commonly employs various animal models, primarily rodents such as rats and mice modernvivo.commdpi.comatlantic-bone-screen.com. These models are instrumental in studying drug behavior, pharmacokinetics, and pharmacodynamics within a complex biological system modernvivo.com. Animal models can be broadly categorized into induced pathology models (e.g., by administering drugs or inflicting injuries), spontaneous models, and genetically modified models mdpi.com. The selection of an appropriate animal model is crucial to accurately reflect the human condition or specific physiological processes relevant to the compound's intended action mdpi.comnih.gov.
Table 2: Common Animal Models in Preclinical CNS Research (Conceptual Relevance for Buthalial)
| Animal Model Type | Examples (Species) | Relevance for CNS Research |
| Rodent Models | Rats, Mice atlantic-bone-screen.com | Widely used for behavioral, neurochemical, and pharmacological studies of CNS drugs modernvivo.commdpi.com |
| Induced Models | Drug-induced seizure models, anxiety models | To assess anticonvulsant, sedative, or hypnotic effects mdpi.com |
| Genetic Models | Genetically modified strains atlantic-bone-screen.com | For specific neurological disorders or receptor studies (if applicable to Buthalial) mdpi.com |
Detailed information regarding specific neurochemical alterations induced by Buthalial in animal systems is not explicitly provided in the available search results. Research into CNS-active compounds often investigates their impact on various neurochemical parameters, including neurotransmitter levels and enzyme activities. For instance, studies on other substances have explored alterations in norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), acetylcholine (B1216132) esterase (AChE) activity, and levels of major excitatory and inhibitory amino acid neurotransmitters in brain tissue researchgate.netnih.gov. Such investigations are crucial for understanding the molecular mechanisms underlying the observed central actions of a compound.
Methodological Advancements in Buthalial Preclinical Assessment
The landscape of preclinical assessment has undergone significant evolution with the advent and refinement of advanced in vitro models, notably three-dimensional (3D) cell cultures. These models serve as a crucial bridge between conventional two-dimensional (2D) cell cultures and complex in vivo systems, offering a more accurate representation of the physiological environment mdpi.comnih.govmdpi.com. While specific detailed research findings on Buthalial utilizing these advanced models are not extensively documented in public databases, the methodological advancements themselves are highly pertinent to enhancing the preclinical assessment of compounds such as Buthalial.
Traditional 2D cell cultures, where cells grow in flat monolayers, often fail to adequately reproduce the intricate structural organization, cellular heterogeneity, and cell-to-cell or cell-to-extracellular matrix (ECM) interactions found in vivo nih.govmdpi.comnih.gov. This limitation can lead to discrepancies between in vitro and in vivo drug responses, contributing to high attrition rates in drug development nih.govplos.org.
Development of Advanced In Vitro Models Advanced in vitro models, including spheroids and organoids, have emerged as promising alternatives to overcome the limitations of 2D cultures and animal testing mdpi.comnih.gov. These 3D models allow biological cells to grow and interact with their surroundings in all three dimensions, mimicking tissue and organ-specific microarchitecture more closely mdpi.comelveflow.com.
Spheroids: These are self-assembled, multicellular aggregates that can be formed using various methods, such as the hanging drop technique, low-attachment plates, or scaffold-based approaches mdpi.complos.orgnih.gov. Spheroids exhibit distinctive cyto-architecture that mimics in vivo cellular structure, gene expression, metabolism, proliferation, oxygenation, nutrient absorption, waste excretion, and drug uptake, while preserving cell-ECM connections and communication plos.org.
Organoids: Representing a further advancement, organoids are self-organizing 3D tissue cultures derived from stem cells or primary tissues that recapitulate key aspects of organ physiology and pathology mdpi.comfrontiersin.org. They offer higher cellular complexity and more accurately mirror in vivo conditions, making them valuable for studying both physiological and pathological processes mdpi.com.
Benefits and Research Findings from Advanced In Vitro Models The inclusion of the third dimension in cell culture significantly influences the spatial organization of cell surface receptors and imposes physical restrictions on cells, leading to more physiologically relevant outcomes plos.org. Cells grown in 3D models demonstrate improvements in several studies of biological mechanisms, including cell number monitoring, viability, morphology, proliferation, differentiation, response to stimuli, cell-cell communication, drug metabolism, gene expression, and protein synthesis mdpi.com.
For compounds like Buthalial, which may require assessment for various biological activities, the use of 3D models offers several advantages:
Enhanced Physiological Relevance: 3D cultures provide a microenvironment that closely reflects in vivo settings, including gradients of oxygen, nutrients, and waste, which are critical for cellular function and drug response mdpi.complos.org.
Improved Predictive Power: By better mimicking human tissues, 3D models can offer a more reliable assessment of drug efficacy and toxicity compared to 2D cultures, potentially reducing the failure rate of drug candidates in clinical trials nih.govnih.govplos.org.
Longer-Term Studies: 3D aggregates can be cultured for extended periods (e.g., up to 4 weeks compared to one week for 2D monolayers), enabling long-term studies and observation of prolonged drug effects mdpi.com.
High-Throughput Compatibility: While still evolving, some 3D models, particularly spheroids cultured in low-adhesion plates, are gaining popularity in drug screening due to their compatibility with high-density microplate formats and automation, facilitating high-throughput screening (HTS) nih.govinsphero.com.
The application of these advanced in vitro models would be instrumental in the preclinical assessment of compounds like Buthalial, allowing for a more comprehensive understanding of their cellular interactions and pharmacological profiles in a context that closely resembles the in vivo environment. This methodological advancement contributes significantly to more informed decision-making in the early stages of drug development.
Comparison of 2D and 3D Cell Culture Models
| Feature | 2D Cell Culture (Monolayer) | 3D Cell Culture (Spheroids, Organoids) |
| Cell Morphology | Flattened, spread out | Spherical, more natural, and complex 3D architecture mdpi.complos.org |
| Cell-Cell Interaction | Limited, primarily lateral | Extensive, multidirectional, mimicking in vivo tissue organization mdpi.complos.org |
| Cell-ECM Interaction | Primarily with the culture substrate | Complex, multidirectional interactions with native ECM components plos.org |
| Physiological Relevance | Low, artificial environment | High, better recapitulates in vivo conditions, including gradients of oxygen and nutrients nih.govmdpi.complos.org |
| Gene Expression | Can differ significantly from in vivo | More closely resembles in vivo gene expression patterns plos.org |
| Drug Response | Often poor predictor of in vivo response; cells can be more sensitive to drugs nih.gov | More accurate prediction of in vivo drug responses; cells can exhibit in vivo-like resistance due to diffusion barriers and altered cellular states nih.govelveflow.com |
| Metabolism | Simplified metabolic profiles | More complex and in vivo-like metabolic activity plos.org |
| Cell Proliferation | Uniform proliferation | Differential zones of proliferation due to gradients (e.g., oxygen, nutrients) mdpi.com |
| Lifespan | Shorter (e.g., up to 1 week due to confluency) | Longer (e.g., up to 4 weeks or more), suitable for long-term studies mdpi.com |
| Cost & Complexity | Lower cost, simpler protocols | Higher cost, more complex protocols, requires specialized equipment and expertise plos.orgelveflow.com |
| Applications | Basic cell biology, initial screening | Drug discovery and development, toxicology, disease modeling (e.g., cancer, neurodegenerative diseases), regenerative medicine, personalized medicine mdpi.comnih.govmdpi.comnih.govelveflow.comfrontiersin.orgnih.gov |
Theoretical and Conceptual Frameworks in Buthalial Research
Receptor Theory and Ligand-Receptor Interactions in the Context of Buthalial
Receptor theory is fundamental to understanding how a drug like Buthalial produces its effects. This theory posits that drugs, or ligands, exert their influence by binding to specific macromolecules, known as receptors, thereby initiating a cascade of biochemical and physiological events. For Buthalial, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system. wikipedia.orgdrugbank.com
The interaction between Buthalial and the GABA-A receptor is governed by key principles of ligand-receptor dynamics:
Affinity : This refers to the strength of the binding between a ligand and its receptor. A high-affinity ligand binds securely to the receptor even at low concentrations.
Efficacy : This describes the ability of the ligand to activate the receptor upon binding and elicit a biological response.
As a barbiturate (B1230296), Buthalial is expected to bind to a specific site on the GABA-A receptor complex. drugbank.com This binding event is the initiating step that leads to its anesthetic and sedative effects. The GABA-A receptor is a ligand-gated ion channel; when the endogenous agonist GABA binds to it, the channel opens, allowing chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neuronal activity. drugbank.com
The table below illustrates key concepts in ligand-receptor interactions, using hypothetical data to demonstrate how different ligands might interact with the GABA-A receptor.
| Ligand Type | Example Compound | Binding Affinity (Kd) | Efficacy (Emax) | Biological Effect |
| Endogenous Agonist | GABA | High | Full | Primary inhibitory neurotransmission |
| Allosteric Modulator | Buthalial (expected) | Varies | Modulates agonist efficacy | Enhancement of GABA's inhibitory effect |
| Competitive Antagonist | Bicuculline | High | None | Blocks GABA binding and effect |
| Note: The values for Buthalial are theoretical, based on the known action of barbiturates, as specific experimental data for Buthalial is not publicly available. |
Allosteric Modulation as a Paradigm for Buthalial's Efficacy
The efficacy of Buthalial is best understood through the paradigm of allosteric modulation. An allosteric modulator is a substance that binds to a receptor at a site distinct from the primary (orthosteric) binding site used by the endogenous agonist. nih.gov This binding causes a conformational change in the receptor, which in turn alters the receptor's response to the endogenous agonist.
Buthalial, like other barbiturates, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. drugbank.comdrugbank.com It does not bind to the same site as GABA but to a different, allosteric site on the receptor complex. drugbank.com The binding of Buthalial induces a conformational change that enhances the effect of GABA. Specifically, barbiturates increase the duration for which the chloride ion channel remains open in response to GABA binding. drugbank.com This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory signal.
This mechanism distinguishes barbiturates from another class of GABA-A receptor modulators, benzodiazepines, which increase the frequency of channel opening rather than the duration. The action of a PAM like Buthalial is dependent on the presence of the endogenous agonist, GABA; it enhances the natural inhibitory process rather than activating the receptor directly at therapeutic doses. drugbank.com
Quantitative Pharmacology and Modeling of Buthalial's Actions
Quantitative pharmacology uses mathematical models to describe and predict the relationship between drug dosage, concentration in the body, and the resulting effect over time. This field encompasses pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetics (PK) : Describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion. For an intravenous anesthetic like Buthalial, key PK parameters would include its volume of distribution, clearance rate, and elimination half-life. Buthalial's development was reportedly discontinued (B1498344) due to an extremely rapid elimination rate. wikipedia.org
Pharmacodynamics (PD) : Describes what the drug does to the body, relating drug concentration to the intensity and time course of the effect. A central concept in PD modeling is the concentration-effect relationship, often characterized by the EC50 (the concentration required to produce 50% of the maximal effect).
The relationship between PK and PD can be integrated into sophisticated models that predict the clinical effects of a drug. nih.gov For an anesthetic, these models aim to predict the depth of sedation or anesthesia based on the administered dose. A PK/PD model for Buthalial would seek to mathematically link its concentration in the plasma and at the effect site (the brain) to a measurable clinical outcome, such as a change in brainwave activity (measured by EEG) or loss of response to stimuli. nih.gov
The table below outlines the typical parameters used in a PK/PD model for an intravenous anesthetic.
| Model Component | Parameter | Description | Relevance to Buthalial |
| Pharmacokinetics (PK) | Vd | Volume of Distribution | Describes how the drug distributes between blood and tissues. |
| CL | Clearance | The rate at which the drug is removed from the body. | |
| t½ | Half-life | The time taken for the drug concentration to reduce by half. | |
| Pharmacodynamics (PD) | Emax | Maximum Effect | The maximal anesthetic or sedative effect the drug can produce. |
| EC50 | Half-Maximal Effect Concentration | The concentration at which the drug produces 50% of its maximal effect. | |
| Ke0 | Effect-Site Equilibration Rate | Describes the rate of drug transfer between plasma and the site of action (brain). | |
| Note: Specific values for these parameters for Buthalial are not available in published literature due to its discontinued development. |
These quantitative models are crucial in drug development for determining appropriate dosing regimens and in clinical practice for maintaining a stable level of anesthesia. nih.gov
Table of Compounds
Future Directions and Emerging Research Avenues for Buthalial
Exploration of Undiscovered Buthalial Interaction Sites
Key approaches will include:
Photoaffinity Labeling (PAL): This powerful technique involves synthesizing a Buthalial analog that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne). mdpi.com Upon exposure to UV light, the probe covalently crosslinks to its binding partners in intact cells or lysates. mdpi.comnih.gov The tagged proteins can then be isolated and identified using mass spectrometry, providing direct evidence of interaction. nih.gov
Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of a compound with its target in a cellular environment by measuring changes in the thermal stability of proteins. youtube.com When Buthalial binds to a target protein, it typically stabilizes the protein's structure, increasing its melting temperature. By comparing the proteome-wide thermal stability in the presence and absence of Buthalial, both primary and secondary targets can be identified without the need for chemical modification of the compound. youtube.com
These approaches will be critical for deconvolution of Buthalial's mechanism of action and for building a complete picture of its cellular interactome. youtube.comnih.gov
Application of Omics Technologies in Buthalial Research
To understand the broader physiological impact of Buthalial, researchers will increasingly turn to "omics" technologies. These high-throughput methods provide a global snapshot of molecular changes within a biological system in response to the compound. youtube.com Integrating data from multiple omics platforms can reveal the pathways and networks modulated by Buthalial, offering insights far beyond its direct binding interactions. mdpi.comnih.gov
| Omics Technology | Description | Application in Buthalial Research |
| Transcriptomics | The study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. nih.gov | To identify genes whose expression is significantly up- or down-regulated in response to Buthalial treatment, revealing affected signaling pathways and cellular processes. |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. nih.gov It provides a direct look at the functional molecules in the cell. brownlab.ca | To quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation, ubiquitination) following Buthalial exposure, linking gene expression changes to functional outcomes. nih.gov |
| Metabolomics | The systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.gov | To measure changes in the levels of small-molecule metabolites (e.g., lipids, amino acids, sugars) to understand how Buthalial alters cellular metabolism and bioenergetics. nih.gov |
By combining these datasets, researchers can construct a comprehensive model of Buthalial's cellular effects, identifying key regulatory nodes and biomarkers of its activity. mdpi.com This multi-omics approach is essential for understanding the compound's systemic impact and for identifying potential therapeutic indications or mechanisms of resistance. nih.gov
Advanced Computational Approaches in Buthalial Drug Design
Computational modeling and simulation are indispensable tools for accelerating drug discovery and for the rational design of improved Buthalial analogs. These in silico methods allow for the prediction of molecular interactions and properties, reducing the time and cost associated with laboratory experiments. nih.gov
Future computational research on Buthalial will focus on several key areas:
Molecular Docking and Virtual Screening: Once a three-dimensional structure of a Buthalial target is known, molecular docking simulations can predict the most likely binding pose of Buthalial within the target's active site. This information can guide the design of new derivatives with improved affinity and selectivity. Furthermore, virtual screening can be used to computationally test large libraries of compounds for their ability to bind to Buthalial's targets, identifying novel chemical scaffolds with similar activity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the Buthalial-target complex over time, revealing the stability of the interaction and the conformational changes that occur upon binding. This can help elucidate the precise mechanism of action and identify key residues involved in the interaction, offering further opportunities for rational drug design.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for Buthalial and its analogs, researchers can predict the activity of newly designed molecules before they are synthesized.
These computational strategies will be part of an iterative cycle of design, synthesis, and testing, enabling the rapid optimization of Buthalial's properties.
Q & A
Q. What are the standard analytical techniques for confirming the purity and structure of Buthalial in synthetic chemistry research?
To confirm purity and structural integrity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and verifying functional groups .
- High-Performance Liquid Chromatography (HPLC) : To assess purity by quantifying impurities at trace levels .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- Elemental Analysis : To validate empirical formulas. Detailed protocols for these techniques must be documented, including instrument specifications and calibration standards, to ensure reproducibility .
Q. How should experimental protocols for Buthalial synthesis be designed to ensure reproducibility?
- Stepwise Documentation : Include reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods (e.g., recrystallization, column chromatography) .
- Control Experiments : Use known reference compounds to validate synthetic pathways .
- Supporting Information : Provide raw spectral data, chromatograms, and crystallographic details in supplementary materials .
- Adherence to IUPAC Guidelines : Ensure compound naming aligns with standardized nomenclature .
Q. What statistical methods are recommended for analyzing pharmacological data (e.g., IC50, EC50) in Buthalial studies?
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate IC50/EC50 values .
- Error Analysis : Report standard deviations or confidence intervals from triplicate experiments.
- Comparative Statistics : Apply ANOVA or t-tests to compare efficacy across experimental models, ensuring p-values are adjusted for multiple comparisons .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological efficacy data for Buthalial across different experimental models?
- Source Evaluation : Assess whether discrepancies stem from methodological differences (e.g., cell lines, dosage regimes) or data reliability issues (e.g., small sample sizes, lack of controls) .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends and outliers .
- Sensitivity Testing : Replicate conflicting experiments under standardized conditions to isolate variables .
Q. What strategies optimize the design of comparative studies between Buthalial and structurally analogous compounds?
- Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups and measure changes in biological activity .
- Computational Modeling : Use molecular docking or MD simulations to predict binding affinities and validate experimentally .
- Cross-Validation : Test compounds in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to minimize inter-assay variability .
Q. How should researchers address methodological limitations in characterizing Buthalial’s pharmacokinetic properties?
- In Silico Predictions : Leverage ADMET software to estimate absorption, distribution, and metabolism parameters before in vivo testing .
- Tracer Studies : Use isotopically labeled Buthalial to track metabolic pathways in animal models .
- Multi-Omics Integration : Combine proteomic, transcriptomic, and metabolomic data to identify off-target effects .
Data Reliability and Reporting
Q. What criteria ensure the reliability of Buthalial’s biological activity data in peer-reviewed publications?
- Transparency : Disclose all experimental parameters (e.g., cell passage numbers, serum batches) .
- Blinded Analysis : Implement blinding during data collection and interpretation to reduce bias .
- External Validation : Share raw datasets and code for independent verification .
Q. How can researchers mitigate bias in interpreting Buthalial’s mechanism of action studies?
- Negative Controls : Include compounds with known inactivity in the same assays .
- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG, GO) to contextualize findings beyond hypothesis-driven targets .
- Pre-Registration : Submit study protocols to repositories like Open Science Framework before experimentation .
Literature Review and Hypothesis Development
Q. How should hypotheses about Buthalial’s novel applications be formulated to align with funding agency priorities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
